Leuhistin
Overview
Description
Leuhistin is a novel compound known for its inhibitory effects on aminopeptidase M, an enzyme involved in protein metabolism. It was first isolated from the culture broth of Bacillus laterosporus BMI156-14F1
Preparation Methods
Leuhistin can be synthesized through both natural and synthetic routes. The natural production involves isolating the compound from the culture broth of Bacillus laterosporus using column chromatography on Sepabeads SP206, Amberlite IRC-50, MCI gel CHP-20P, and Sephadex G-10 . The synthetic route involves a series of chemical reactions, including catalytic transfer hydrogenation and the use of activated alumina in the synthesis of 3-oxoesters .
Chemical Reactions Analysis
Leuhistin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogenation catalysts and activated alumina . The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further scientific research and applications .
Scientific Research Applications
Leuhistin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying enzyme inhibition and protein metabolism. In biology, it serves as a tool for investigating the role of aminopeptidase M in cellular processes. In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases related to protein metabolism .
Mechanism of Action
Leuhistin exerts its effects by inhibiting aminopeptidase M, an enzyme that plays a crucial role in protein metabolism. The compound binds competitively to the active site of the enzyme, preventing the substrate from accessing the site. This inhibition leads to a decrease in the breakdown of proteins, thereby affecting various cellular processes .
Comparison with Similar Compounds
Leuhistin is unique in its strong inhibitory effects on aminopeptidase M compared to other similar compounds. Similar compounds include bestatin and amastatin, which also inhibit aminopeptidases but with different affinities and specificities . This compound’s unique structure, characterized by the presence of an imidazole moiety, contributes to its distinct inhibitory properties .
Properties
IUPAC Name |
(2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)/t9-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFDNGAENBEYMA-GXSJLCMTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC1=CN=CN1)(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@](CC1=CN=CN1)(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926293 | |
Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129085-76-3, 147384-45-0 | |
Record name | Leuhistin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129085-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(αR)-α-[(1S)-1-Amino-3-methylbutyl]-α-hydroxy-1H-imidazole-5-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147384-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leuhistin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129085763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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